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Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1H-indazol-6-ol, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. The document
details its chemical identifiers, physicochemical properties, and places it within the broader
context of indazole chemistry. While specific experimental data for this molecule is sparse in
public literature, this guide synthesizes information from related structures and established
synthetic methodologies to offer valuable insights for researchers. It includes a discussion of
potential synthetic routes, hypothetical experimental protocols, and the known biological
relevance of the indazole scaffold. This guide is intended for researchers, chemists, and
professionals in the field of drug development who require a foundational understanding of this
specific chemical entity.

The Indazole Scaffold: A Privileged Core in
Medicinal Chemistry

Indazole is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring
fused to a pyrazole ring. This scaffold exists in two principal tautomeric forms, 1H-indazole and
2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant
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form.[1][2] The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as
a "privileged structure” due to its ability to bind to a wide variety of biological targets.

The unique arrangement of nitrogen atoms allows indazoles to act as both hydrogen bond
donors and acceptors, facilitating diverse interactions with enzymes and receptors.
Consequently, indazole derivatives have been successfully developed into drugs with a wide
spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and
antibacterial properties.[1] Compounds like Pazopanib and Niraparib are prominent examples
of FDA-approved anticancer drugs built upon the indazole core.[1] The strategic placement of
substituents on the indazole ring system allows for the fine-tuning of a compound's steric,
electronic, and pharmacokinetic properties, making it a versatile template for library synthesis
and lead optimization.

Core Compound Identification: 4-Methyl-1H-indazol-
6-ol

Precise identification is critical for regulatory compliance, procurement, and scientific
communication. 4-Methyl-1H-indazol-6-ol is cataloged under a unique set of identifiers that
distinguish it from its isomers and related compounds.
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Identifier Value Source
CAS Number 885521-33-5 CymitQuimica[3]
Chemical Name 4-Methyl-1H-indazol-6-ol CymitQuimica[3]

6-Hydroxy-4-methyl-
Synonyms (1H)indazole, 4-methyl-1,2- CymitQuimica[3]

dihydroindazol-6-one

Molecular Formula CsHsN20 CymitQuimica[3]

Molecular Weight 148.16 g/mol CymitQuimica[3]

InChl=1S/C8H8N20/c1-5-2-
InChl 6(11)3-8-7(5)4-9-10-8/h2- CymitQuimica[3]
4,11H,1H3,(H,9,10)

XMFKGNIMXRPRIX- o
InChlKey CymitQuimica[3]
UHFFFAOYSA-N

Canonical SMILES Cclcc(c2c(cl)[nH]nc2)O Derived from structure

Synthetic Strategies and Methodologies

The synthesis of substituted indazoles can be achieved through various classical and modern
organic chemistry reactions. These generally involve the formation of the pyrazole ring fused to
a pre-functionalized benzene ring.

General Approaches to Indazole Synthesis

Modern synthetic methods often rely on intramolecular cyclization reactions. Key strategies that
have been successfully employed include:

» Palladium-catalyzed C-N bond formation: This involves the cyclization of starting materials
like o-alkyne azoarenes.[2]

o Copper-catalyzed cyclization: o-Haloaryl N-sulfonylhydrazones can be cyclized using copper
catalysts to form the indazole ring system.[1]
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o Metal-free C-H amination: Oxidants such as iodine or [bis-(trifluoroacetoxy)iodo]benzene
(PIFA) can mediate the direct intramolecular amination of aryl C-H bonds in hydrazones to
yield 1H-indazoles.[1]

Hypothetical Synthesis of 4-Methyl-1H-indazol-6-ol

A plausible synthetic route to 4-Methyl-1H-indazol-6-ol, based on established indazole
syntheses, is depicted below. This pathway begins with a commercially available substituted
toluene and proceeds through nitration, reduction, diazotization, and cyclization steps. The
choice of a methoxy group as a precursor for the final hydroxyl group is a common tactic, as it
is relatively stable under various reaction conditions and can be deprotected in the final step.

Core Synthesis

Diazonium Salt Intermediate

Final Product

NaNOz, HCI
0-5°C

4-Methyl-1H-indazol-6-ol

3-Methoxy-5-methylaniline

Click to download full resolution via product page

Caption: Hypothetical synthetic pathway to 4-Methyl-1H-indazol-6-ol.

Potential Applications in Drug Discovery

While 4-Methyl-1H-indazol-6-ol is not itself an established therapeutic agent, its structure
makes it a valuable building block for the synthesis of more complex molecules with potential
pharmacological activity. The indazole core is a known pharmacophore, and the methyl and
hydroxyl groups at the 4- and 6-positions, respectively, provide vectors for further chemical
modification.

e As a Synthetic Intermediate: The hydroxyl group can be alkylated, acylated, or converted into
a triflate for cross-coupling reactions. The NH of the pyrazole ring is also a key site for
substitution, which is known to significantly modulate biological activity.
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o Fragment-Based Drug Design (FBDD): This molecule could serve as a starting fragment for
FBDD campaigns. Its modest complexity and molecular weight are ideal for screening
against biological targets like kinases or protein-protein interaction sites.[1]

e Analogue Synthesis: It can be used to synthesize analogues of known bioactive indazoles.
For example, related structures like 4-Bromo-6-methyl-1H-indazole are used in the
development of novel therapeutics in oncology and neurology.[4] The replacement of the
bromine with a hydroxyl group could alter the compound's solubility, metabolic stability, and
target engagement profile.

Representative Experimental Protocol: N-Alkylation

The following is a representative, non-validated protocol for the N-alkylation of 4-Methyl-1H-
indazol-6-ol. This procedure is illustrative and must be adapted and optimized for specific
substrates and laboratory conditions.

Objective: To synthesize 1-Ethyl-4-methyl-1H-indazol-6-ol.

Materials:

4-Methyl-1H-indazol-6-ol (1.0 eq)

e lodoethane (1.2 eq)

e Potassium Carbonate (K2COs) (2.0 eq)

¢ N,N-Dimethylformamide (DMF), anhydrous
o Ethyl acetate (EtOAC)

 Brine (saturated NaCl solution)

e Magnesium Sulfate (MgSOa), anhydrous
 Silica gel for column chromatography

Methodology:
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» Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
Nitrogen or Argon), add 4-Methyl-1H-indazol-6-ol and anhydrous K2COs.

o Causality: An inert atmosphere prevents side reactions with atmospheric oxygen and
moisture. K2COs is a mild base used to deprotonate the indazole NH, forming the more
nucleophilic indazolide anion.

e Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at
room temperature.

o Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and
facilitates the Sn2 reaction without solvating the anionic nucleophile excessively.

» Electrophile Addition: Add iodoethane dropwise to the stirring suspension.

o Causality: lodoethane is the electrophile. Dropwise addition helps to control any potential
exotherm.

e Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by Thin-Layer
Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

o Causality: Heating increases the reaction rate. TLC allows for qualitative assessment of
the reaction's completion by comparing the spots of the starting material, product, and co-
spot.

o Work-up: Cool the reaction to room temperature. Quench by adding deionized water.
Transfer the mixture to a separatory funnel and extract three times with EtOAc.

o Causality: The water quench dissolves the inorganic salts (K2COs, Kl). EtOAc is a water-
immiscible organic solvent used to extract the desired organic product. Multiple extractions
ensure efficient recovery.

 Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water
and then brine.

o Causality: The water wash removes residual DMF. The brine wash removes bulk water
from the organic layer, initiating the drying process.
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 Purification (Drying & Filtration): Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent in vacuo using a rotary evaporator.

o Causality: MgSOQa is a drying agent that removes trace water. Rotary evaporation removes
the volatile solvent (EtOAc) to yield the crude product.

 Purification (Chromatography): Purify the crude residue by flash column chromatography on
silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

o Causality: This step separates the desired N1-alkylated product from the potentially
formed N2-alkylated isomer and other impurities based on their differential polarity.

o Characterization: Characterize the purified product by *H NMR, 3C NMR, and mass
spectrometry to confirm its structure and purity.
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Caption: A standard workflow for N-alkylation and purification.
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Safety and Handling

As with any laboratory chemical, 4-Methyl-1H-indazol-6-ol should be handled with appropriate
care. While specific toxicology data is not available, related heterocyclic compounds can be
irritants or harmful.

e Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust
or contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before
use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1437452?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

